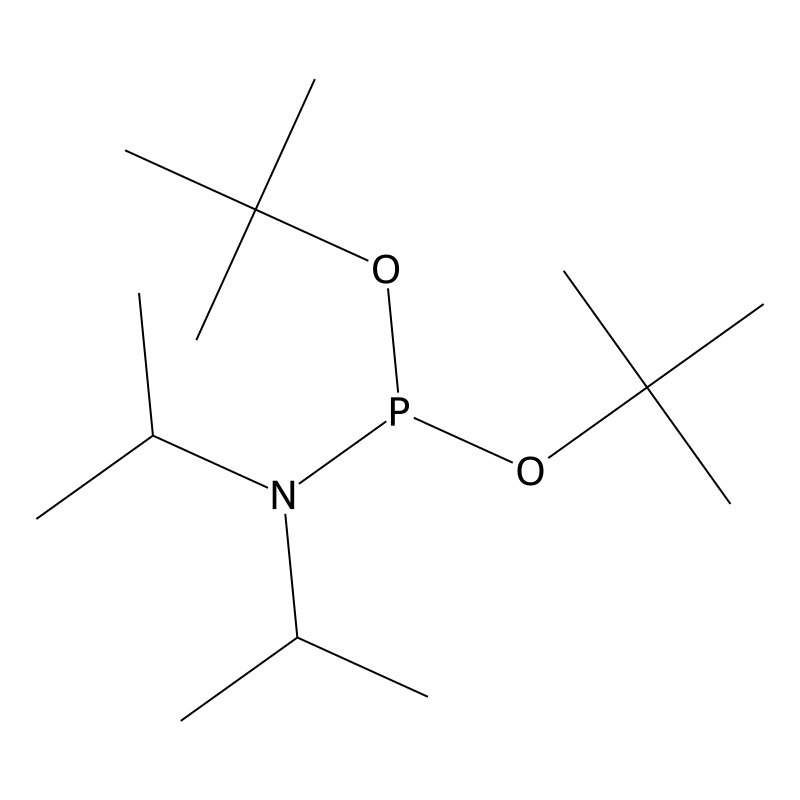

Di-tert-butyl diisopropylphosphoramidite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Di-tert-butyl diisopropylphosphoramidite (CAS 137348-86-8) is a highly efficient phosphitylating reagent widely procured for the synthesis of phosphate esters, nucleotides, and phosphorylated prodrugs. Operating via standard phosphoramidite chemistry, it couples with alcohols and heteroatomic nucleophiles in the presence of activators like 1H-tetrazole to form a phosphite intermediate, which is subsequently oxidized to a P(V) phosphate triester . The defining strategic advantage of this specific compound lies in its di-tert-butyl protecting groups. Unlike other common masking groups, tert-butyl esters are specifically designed to be cleaved under mild acidic conditions (e.g., using Trifluoroacetic Acid, TFA), enabling the unmasking of the final phosphate without the need for harsh basic or reductive environments [1]. This makes the reagent an indispensable precursor for workflows involving highly sensitive, complex substrates.

Substituting Di-tert-butyl diisopropylphosphoramidite with common in-class analogs, such as dibenzyl diisopropylphosphoramidite or bis(2-cyanoethyl) diisopropylphosphoramidite, fundamentally alters downstream deprotection chemistry and frequently leads to total synthesis failure. Dibenzyl protecting groups require catalytic hydrogenolysis (H2/Pd-C) for removal, a process that indiscriminately reduces alkenes, alkynes, and azobenzene moieties present in the target substrate [1]. Conversely, cyanoethyl groups necessitate basic deprotection (e.g., using ammonium hydroxide or DBU), which rapidly hydrolyzes base-sensitive esters, lactones, and epoxides . Procurement of the di-tert-butyl variant is therefore strictly required when the substrate is base-labile or contains reducible functional groups, as its TFA-mediated acidic deprotection uniquely preserves these sensitive structural features while cleanly delivering the free phosphate [2].

Preservation of Reducible Functional Groups During Deprotection

For substrates containing reducible moieties such as double bonds or azobenzenes (e.g., photoswitchable lipids like AzoPA), the choice of phosphitylating agent dictates the survival of the molecule. Using Di-tert-butyl diisopropylphosphoramidite allows for final deprotection using TFA, which preserves reducible groups with high intact yields (>80%) [1]. In direct contrast, utilizing dibenzyl diisopropylphosphoramidite requires Pd/C-catalyzed hydrogenolysis, which quantitatively reduces these sensitive groups, resulting in a 0% yield of the intact unsaturated or photoswitchable target .

| Evidence Dimension | Intact yield of reducible functional groups (e.g., alkenes/azobenzenes) |

| Target Compound Data | >80% intact yield (TFA deprotection) |

| Comparator Or Baseline | 0% intact yield (Dibenzyl analog requiring H2/Pd-C) |

| Quantified Difference | >80% absolute difference in target survival |

| Conditions | Deprotection of phosphate triesters on reducible lipid/prodrug substrates |

Buyers must select the di-tert-butyl reagent when synthesizing photopharmacology targets, unsaturated lipids, or any API where catalytic hydrogenation would destroy the core scaffold.

Compatibility with Base-Sensitive Substrates

When phosphorylating complex molecules containing base-labile groups like esters or lactones, bis(2-cyanoethyl) diisopropylphosphoramidite is an unviable substitute because its deprotection requires strong bases (e.g., NH3/MeOH or DBU), which causes competitive ester hydrolysis. Di-tert-butyl diisopropylphosphoramidite entirely bypasses this failure mode by utilizing acidic deprotection (TFA/DCM), maintaining near-quantitative retention of base-sensitive moieties during the unmasking of the phosphate .

| Evidence Dimension | Retention of base-sensitive ester groups during deprotection |

| Target Compound Data | Near-quantitative retention (Acidic TFA deprotection) |

| Comparator Or Baseline | High rates of unwanted ester hydrolysis (Cyanoethyl analog requiring basic deprotection) |

| Quantified Difference | Prevention of base-catalyzed side reactions |

| Conditions | Global deprotection of base-sensitive phosphorylated intermediates |

Essential for the procurement of reagents for natural product synthesis or ester-containing prodrugs where basic deprotection would degrade the API.

Synergistic Global Deprotection in Multi-Step Synthesis

In the synthesis of complex prodrugs containing amine functionalities protected by tert-butyloxycarbonyl (Boc) groups, Di-tert-butyl diisopropylphosphoramidite offers a distinct processability advantage. The tert-butyl phosphate esters and Boc-protected amines can be simultaneously cleaved in a single step using TFA, yielding the final deprotected product efficiently [1]. Utilizing other phosphoramidites (like dibenzyl or cyanoethyl) forces a multi-step deprotection sequence, increasing process time, reducing overall yield, and complicating downstream purification [2].

| Evidence Dimension | Number of required deprotection steps for Boc-containing phosphorylated targets |

| Target Compound Data | 1 step (Simultaneous TFA deprotection) |

| Comparator Or Baseline | ≥2 steps (Sequential deprotection required for dibenzyl/cyanoethyl analogs) |

| Quantified Difference | Elimination of at least 1 synthetic step |

| Conditions | Global deprotection of Boc-amine and phosphate-protected prodrugs |

Reduces step count and improves overall yield in industrial API manufacturing, directly lowering production costs.

Synthesis of Reducible Prodrugs and APIs

The optimal choice for phosphorylating active pharmaceutical ingredients that contain alkenes, alkynes, or azobenzenes, as the tert-butyl groups can be cleanly removed via TFA without the destructive hydrogenolysis required by benzyl-protected alternatives [1].

Phosphorylation of Base-Sensitive Lipids

Highly recommended for generating phosphatidic acid derivatives or ester-linked lipid assemblies where the basic deprotection of cyanoethyl phosphoramidites would cause unintended lipid hydrolysis .

Streamlined Global Deprotection Workflows

Ideal for multi-step syntheses where the unmasking of the phosphate must be timed simultaneously with the removal of other acid-labile protecting groups (like Boc), streamlining the final global deprotection into a single, high-yield TFA step [2].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant